molecular formula C8H9BrOS B8452820 (4-Bromo-3-methoxyphenyl)(methyl)sulfane

(4-Bromo-3-methoxyphenyl)(methyl)sulfane

Cat. No.: B8452820
M. Wt: 233.13 g/mol
InChI Key: XPBAUEMRAAGQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-3-methoxyphenyl)(methyl)sulfane (CAS 90532-02-8) is a high-purity organosulfur compound offered for research and development purposes. This chemical serves as a valuable synthetic building block in medicinal chemistry and materials science. Its molecular formula is C8H9BrS, and it has a molecular weight of 217.13 g/mol . The compound has a measured density of 1.45 g/cm³ and a boiling point of approximately 254.9°C at 760 mmHg . The structure incorporates both a bromine atom and a methylsulfane group on a methoxyphenyl ring, making it a versatile intermediate for further functionalization through cross-coupling reactions and other synthetic transformations. It is particularly useful for exploring structure-activity relationships in the development of novel heterocyclic compounds, such as triazolothiadiazines, which have shown relevance as potent inhibitors of phosphodiesterase enzymes (PDEs) in pharmaceutical research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use, as this material is an irritant and harmful by inhalation, in contact with skin, and if swallowed . Proper personal protective equipment, including lab coats, gloves, and safety goggles, is required. Handling should only occur in a well-ventilated area, such as a chemical fume hood .

Properties

Molecular Formula

C8H9BrOS

Molecular Weight

233.13 g/mol

IUPAC Name

1-bromo-2-methoxy-4-methylsulfanylbenzene

InChI

InChI=1S/C8H9BrOS/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5H,1-2H3

InChI Key

XPBAUEMRAAGQAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)SC)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Regioselectivity

Electrophilic aromatic bromination occurs preferentially at the para position relative to the methoxy group due to its strong electron-donating nature. The methylsulfanyl group (-SCH₃) acts as a weaker ortho/para-directing group, but the methoxy group dominates regiochemical control. The reaction proceeds via a bromonium ion intermediate, with the aromatic ring’s electron density determining substitution patterns.

Industrial-Scale Vapor-Phase Bromination

Adapted from the synthesis of 4-bromo-3-methylanisole, this method avoids solvents and minimizes dibrominated byproducts:

Procedure

  • Reactants :

    • 3-Methoxyphenyl methyl sulfide (neat)

    • Bromine (Br₂), gaseous

  • Conditions :

    • Pressure : 10–200 mm Hg (optimal: 50 mm Hg)

    • Temperature : 70–90°C (reaction zone)

    • Molar Ratio : Excess 3-methoxyphenyl methyl sulfide to Br₂ (5:1)

  • Setup :

    • A vapor-phase reactor with a reflux column and glycol-cooled condenser (-15°C).

    • Bromine vapor is introduced into the reaction zone containing pre-vaporized 3-methoxyphenyl methyl sulfide.

  • Outcome :

    • Yield : 82–89%

    • Purity : >95% (no column chromatography required)

    • Byproducts : <2% dibrominated species

Advantages

  • Solvent-free : Eliminates purification steps for solvent removal.

  • Scalability : Continuous flow reactors enable kilogram-scale production.

  • Selectivity : Low temperatures and excess substrate suppress polybromination.

S-Alkylation of 4-Bromo-3-Methoxyphenthiol

Synthesis of 4-Bromo-3-Methoxyphenthiol

The thiol precursor is prepared via nucleophilic aromatic substitution of 4-bromo-3-methoxyphenyl bromide with thiourea, followed by acidic hydrolysis:

4-Bromo-3-methoxyphenyl bromide+ThioureaEtOH, reflux4-Bromo-3-methoxyphenylthiouronium saltHCl, H₂O4-Bromo-3-methoxyphenthiol\text{4-Bromo-3-methoxyphenyl bromide} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{4-Bromo-3-methoxyphenylthiouronium salt} \xrightarrow{\text{HCl, H₂O}} \text{4-Bromo-3-methoxyphenthiol}

Optimization Notes :

  • Temperature : Reflux in ethanol (78°C) ensures complete substitution.

  • Yield : 75–80% after hydrolysis.

Methylation via Alkylation

The thiol is alkylated using methyl iodide under basic conditions:

Procedure

  • Reactants :

    • 4-Bromo-3-methoxyphenthiol (1.0 equiv)

    • Methyl iodide (1.2 equiv)

    • Sodium hydride (NaH, 1.5 equiv)

  • Conditions :

    • Solvent : Tetrahydrofuran (THF), anhydrous

    • Temperature : 0°C to room temperature

    • Time : 2–4 hours

  • Workup :

    • Quench with ice-water, extract with dichloromethane, and purify via flash chromatography (hexane/ethyl acetate).

  • Outcome :

    • Yield : 70–78%

    • Purity : 93–97%

Side Reactions

  • Over-alkylation : Controlled by maintaining a 1:1.2 thiol-to-methyl iodide ratio.

  • Oxidation : Conduct reactions under nitrogen to prevent disulfide formation.

Comparative Analysis of Preparation Methods

Parameter Vapor-Phase Bromination S-Alkylation
Starting Material 3-Methoxyphenyl methyl sulfide4-Bromo-3-methoxyphenthiol
Reaction Scale Industrial (kg)Laboratory (mg–g)
Yield 82–89%70–78%
Byproducts <2% dibrominatedDisulfides (<5%)
Purification None requiredColumn chromatography
Key Advantage Solvent-free, high throughputModular, mild conditions

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-3-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Bromo-3-methoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methoxyphenyl)(methyl)sulfane in various reactions involves its functional groups:

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares (4-Bromo-3-methoxyphenyl)(methyl)sulfane with structurally related compounds, highlighting the impact of substituent type and position:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Boiling Point (°C) Density (g/cm³) Key References
This compound C₈H₉BrOS 233.12* Br (4), OCH₃ (3), SCH₃ (1) N/A N/A
(4-Bromo-2-methylphenyl)(methyl)sulfane C₈H₉BrS 217.13 Br (4), CH₃ (2), SCH₃ (1) 254.9 1.45
(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane C₈H₈BrFOS 235.12 Br (5), F (2), OCH₃ (3), SCH₃ (1) N/A N/A
(3-Chloro-4-methylphenyl)(methyl)sulfane C₈H₉ClS 172.68 Cl (3), CH₃ (4), SCH₃ (1) N/A N/A
4-Methoxyphenylmethylsulfane C₈H₁₀OS 154.23 OCH₃ (4), SCH₃ (1) N/A N/A

Key Observations :

  • Halogen Substitution : Bromine (Br) increases molecular weight and polarizability compared to chlorine (Cl) or fluorine (F). For example, replacing Cl with Br in (3-Chloro-4-methylphenyl)(methyl)sulfane increases the molecular weight from 172.68 to 217.13 g/mol in (4-Bromo-2-methylphenyl)(methyl)sulfane .
  • Boiling Points: (4-Bromo-2-methylphenyl)(methyl)sulfane has a boiling point of 254.9°C, which is higher than many non-brominated analogs due to increased molecular mass and van der Waals interactions .

Reactivity and Functional Group Interactions

  • Sulfane Sulfur Reactivity : The methyl sulfane (-SCH₃) group can participate in sulfane sulfur transfer reactions, a property shared with other sulfane sulfur-containing compounds like persulfides and polysulfides. These reactions are critical in biological systems for H₂S release and antioxidant defense .
  • Electrophilic Substitution : The bromine and methoxy groups direct incoming electrophiles to specific positions on the aromatic ring. For instance, the methoxy group is an ortho/para director, while bromine is a meta director, creating complex regioselectivity patterns .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing (4-Bromo-3-methoxyphenyl)(methyl)sulfane with high purity?

The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring. A common approach includes:

  • S-Alkylation : Reacting a thiol precursor (e.g., 4-bromo-3-methoxyphenthiol) with methyl iodide in an alkaline medium to introduce the methylsulfane group .
  • Halogenation and Methoxylation : Sequential bromination and methoxylation steps using reagents like bromine (Br₂) and methylating agents under controlled temperatures (e.g., 0–50°C) to ensure regioselectivity .
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Key parameters include solvent choice (e.g., dichloromethane or ethanol) and catalyst optimization (e.g., NaH for deprotonation) .

Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions for functionalization?

The bromine atom at the 4-position enhances electrophilicity, making the compound a strong candidate for Suzuki-Miyaura couplings with aryl boronic acids. For example:

  • Mechanism : Bromine acts as a leaving group, enabling palladium-catalyzed coupling to introduce aryl or heteroaryl groups at the 4-position. This is critical for diversifying the compound’s structure in drug discovery .
  • Challenges : Steric hindrance from the methoxy group at the 3-position may slow reaction kinetics. Optimizing ligands (e.g., XPhos) and solvents (e.g., DMF) improves yields .

Basic: What analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 2.4–2.6 ppm (methylsulfane –SCH₃) and δ 3.8–4.0 ppm (methoxy –OCH₃) confirm substituent positions .
    • ¹³C NMR : Signals near δ 40 ppm (SCH₃) and δ 55 ppm (OCH₃) validate structural integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ at m/z 247.98 (calculated for C₈H₈BrOS) .
  • Infrared (IR) Spectroscopy : Stretching frequencies at 1050 cm⁻¹ (C–S) and 1250 cm⁻¹ (C–O) confirm functional groups .

Advanced: What structure-activity relationships (SAR) govern its anticancer activity, and how do substituents modulate bioactivity?

  • Bromine : Enhances lipophilicity and membrane permeability, critical for cellular uptake in breast and lung cancer models .
  • Methoxy Group : Improves solubility and hydrogen-bonding interactions with target enzymes (e.g., kinase inhibitors) .
  • Methylsulfane : Acts as a hydrogen-bond acceptor, influencing binding to cysteine residues in proteins. Derivatives with sulfone (-SO₂-) groups show reduced activity, highlighting the importance of the sulfane moiety .
  • Comparative Studies : Analogues lacking bromine (e.g., 3-methoxyphenyl derivatives) exhibit 50% lower cytotoxicity in MCF-7 cells, underscoring bromine’s role .

Data Contradiction: How can researchers resolve discrepancies in reported biological activities of derivatives?

Conflicting results often arise from:

  • Substituent Position : For example, 2-bromo vs. 4-bromo isomers show varying IC₅₀ values due to steric effects on target binding .
  • Purity Issues : Impurities from incomplete purification (e.g., residual Pd in cross-coupled products) may artificially inflate bioactivity. HRMS and elemental analysis are essential for validation .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. A549) or incubation times (24h vs. 48h) can alter outcomes. Standardizing protocols (e.g., MTT assay at 48h) reduces variability .

Advanced: What reaction mechanisms govern the modification of the methylsulfane group for functional diversification?

  • Oxidation : Using H₂O₂ or mCPBA converts –SCH₃ to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), altering electronic properties. Reaction rates depend on solvent polarity (e.g., faster in MeOH vs. THF) .
  • Nucleophilic Substitution : The sulfane sulfur can act as a nucleophile in SN2 reactions with alkyl halides, enabling side-chain diversification .
  • Trapping Reactions : Phosphine reagents (e.g., P2) selectively trap sulfane sulfur, forming stable adducts detectable via ³¹P NMR (δ 45.1 ppm for PS₂) .

Advanced: What are its emerging applications in materials science, particularly in electronic or optical devices?

  • Conductive Polymers : The bromine atom facilitates electropolymerization with thiophene derivatives, yielding polymers with tunable bandgaps (2.1–3.0 eV) for OLEDs .
  • Nonlinear Optics (NLO) : The electron-withdrawing –SCH₃ and –Br groups enhance hyperpolarizability (β), making it a candidate for second-harmonic generation (SHG) materials .
  • Self-Assembled Monolayers (SAMs) : Anchoring via the sulfane group on gold surfaces enables applications in biosensors (e.g., Au-S bonding confirmed by XPS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.